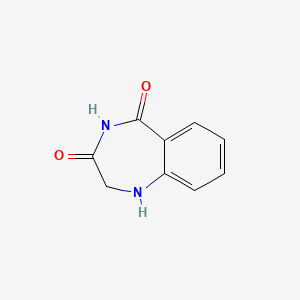
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione
Vue d'ensemble
Description
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione is a chemical compound with the CAS Number: 5118-94-5 . It has a molecular weight of 176.17 . The IUPAC name for this compound is 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione .
Molecular Structure Analysis
The InChI code for 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione is 1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) . The InChI key is AZHGGDCFQPMANU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point is between 328-329 degrees Celsius .Applications De Recherche Scientifique
Anti-Cancer Agents
The compound has been used in the design and synthesis of novel anti-cancer agents . These agents have shown high anti-tumor activity, with IC50 values between 0 μM and 100 μM against cancer cells . The antiproliferative activity of these compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines .
Molecular Docking Studies
Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This can be useful in understanding the interaction between the compound and its target, which can aid in the design of more effective drugs.
Molecular Dynamics Simulations
Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This can provide insights into the dynamic behavior of the compound in a biological system, which can be useful in drug design and optimization.
Design and Synthesis of Novel Derivatives
The compound has been used as a skeleton for the design and synthesis of novel derivatives . These derivatives have shown promising biological activities, suggesting that the compound could be a valuable starting point for the development of new drugs.
Pharmacophore of Antitumor Drugs
The compound has been considered as the pharmacophore of some antitumor drugs . This means that it is the part of the molecule that is responsible for its biological activity. Understanding the pharmacophore can help in the design of more effective and selective drugs.
Inhibition of Cell Proliferation
The compound has shown the ability to inhibit the proliferation of various cancer cell lines in a dose-dependent manner . This suggests that it could have potential as a therapeutic agent for the treatment of cancer.
Safety and Hazards
Propriétés
IUPAC Name |
1,2-dihydro-1,4-benzodiazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-5-10-7-4-2-1-3-6(7)9(13)11-8/h1-4,10H,5H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKOCPLCVPHANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorophenyl)(methyl)amino]acetic acid](/img/structure/B3377906.png)

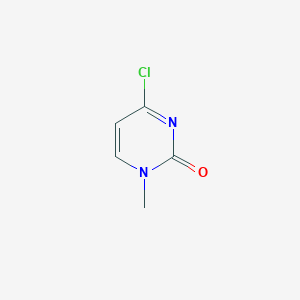
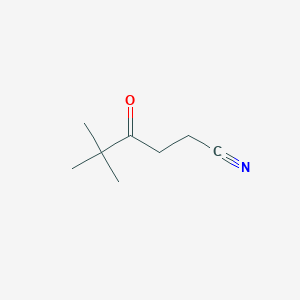
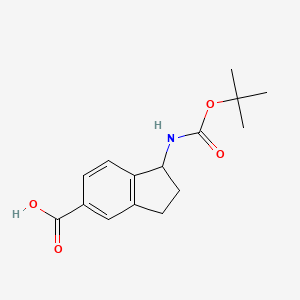
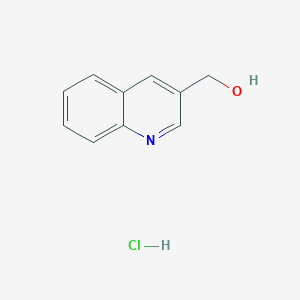
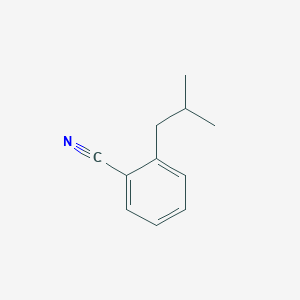
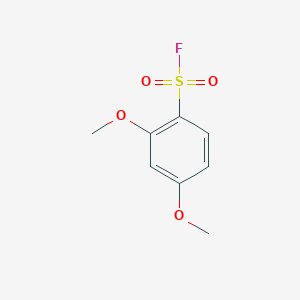
![2-[4-(2,2-dimethylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3377961.png)
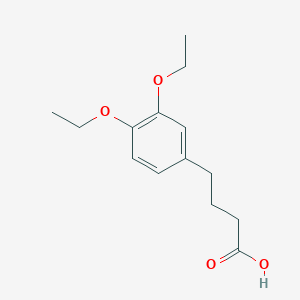
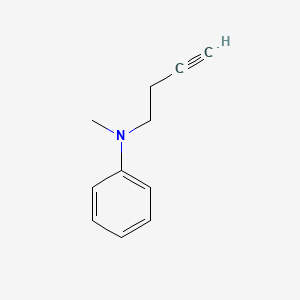
![cis-Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3377987.png)
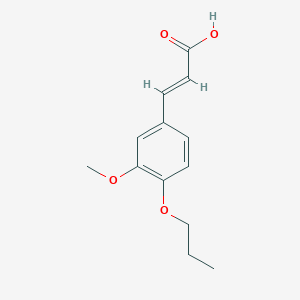
![1-Cyanospiro[2.4]heptane-1-carboxylic acid](/img/structure/B3378008.png)